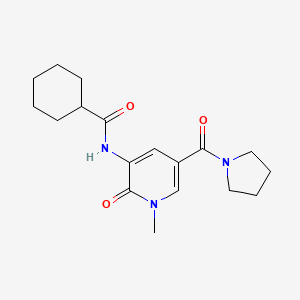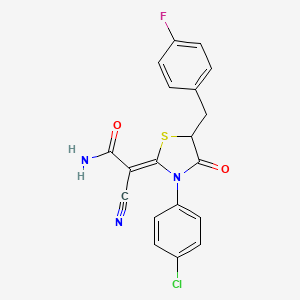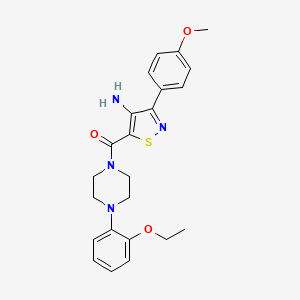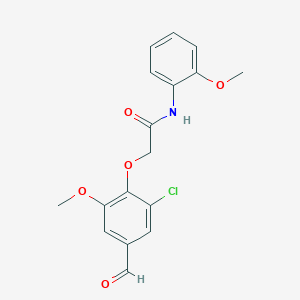![molecular formula C13H21N3O3 B2936634 tert-Butyl 3-(hydroxymethyl)-1-methyl-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate CAS No. 1330765-07-5](/img/structure/B2936634.png)
tert-Butyl 3-(hydroxymethyl)-1-methyl-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-Butyl 3-(hydroxymethyl)-1-methyl-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate: is a chemical compound that belongs to the class of pyrazolopyridines
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(hydroxymethyl)-1-methyl-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrazolopyridine Core: : This can be achieved through a cyclization reaction involving hydrazine and a suitable β-keto ester.
Introduction of the Hydroxymethyl Group: : This step often involves the use of reagents like formaldehyde or paraformaldehyde in the presence of a base.
Esterification: : The final step involves the esterification of the carboxylic acid group using tert-butanol in the presence of a catalyst such as sulfuric acid or a coupling reagent like DCC (Dicyclohexylcarbodiimide).
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, ensuring that the reaction conditions are optimized for maximum yield and purity. This might involve the use of continuous flow reactors, large-scale distillation units, and automated purification systems to handle the increased volume of reagents and products.
化学反応の分析
Types of Reactions
Tert-Butyl 3-(hydroxymethyl)-1-methyl-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate can undergo various chemical reactions, including:
Oxidation: : The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : The pyrazolopyridine core can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: : The compound can undergo nucleophilic substitution reactions, where the hydroxymethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO4) in an acidic medium.
Reduction: : Lithium aluminum hydride (LiAlH4) in ether.
Substitution: : Nucleophiles such as alkyl halides in the presence of a base.
Major Products Formed
Oxidation: : 3-(Carboxymethyl)-1-methyl-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate.
Reduction: : 3-(Hydroxymethyl)-1-methyl-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate.
Substitution: : Various substituted pyrazolopyridines depending on the nucleophile used.
科学的研究の応用
Tert-Butyl 3-(hydroxymethyl)-1-methyl-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate has several applications in scientific research:
Medicinal Chemistry: : It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting central nervous system disorders.
Biology: : The compound can be used in biochemical studies to understand enzyme mechanisms and protein interactions.
Material Science: : It can serve as a precursor for the development of new materials with specific properties.
Organic Synthesis: : It is a versatile intermediate in the synthesis of complex organic molecules.
作用機序
The mechanism by which tert-Butyl 3-(hydroxymethyl)-1-methyl-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate exerts its effects depends on its molecular targets and pathways. For example, in medicinal applications, it may interact with specific receptors or enzymes, leading to biological responses. The exact mechanism would vary based on the specific application and target.
類似化合物との比較
Tert-Butyl 3-(hydroxymethyl)-1-methyl-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate is unique due to its specific structural features, such as the presence of the hydroxymethyl group and the pyrazolopyridine core. Similar compounds include:
Tert-Butyl 3-(hydroxymethyl)phenylcarbamate: : This compound has a similar tert-butyl ester group but lacks the pyrazolopyridine core.
Tert-Butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate: : This compound has a morpholine ring instead of the pyrazolopyridine core.
These compounds differ in their core structures and functional groups, leading to different chemical properties and biological activities.
特性
IUPAC Name |
tert-butyl 3-(hydroxymethyl)-1-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O3/c1-13(2,3)19-12(18)16-6-5-11-9(7-16)10(8-17)14-15(11)4/h17H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJZNSRVOJMBRAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C(=NN2C)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(4-methoxyphenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2936552.png)
![Oxiran-2-yl-[4-(4-propan-2-ylpyrimidin-2-yl)piperazin-1-yl]methanone](/img/structure/B2936554.png)

![2-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-4-(trifluoromethyl)benzo[d]thiazole](/img/structure/B2936556.png)
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)cyclobutanecarboxamide](/img/structure/B2936558.png)

![6-(3-chloro-2-methylbenzenesulfonyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine](/img/structure/B2936562.png)
![[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 3,4-difluorobenzoate](/img/structure/B2936565.png)
![N-(4-FLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(MORPHOLIN-4-YL)PROPYL]-1,3-BENZOTHIAZOLE-6-CARBOXAMIDE HYDROCHLORIDE](/img/structure/B2936566.png)


![3-Benzyl-1-[2-(4-bromophenyl)-2-oxoethyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2936571.png)
![[(2-Cyanoethyl)(methyl)carbamoyl]formic acid](/img/structure/B2936572.png)
![3-(2,2,2-Trifluoroethyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B2936573.png)
